5-chloroisoquinoline-4-carboxylic acid
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Overview
Description
5-Chloroisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological and pharmacological activities . This compound is characterized by a chloro substituent at the 5-position and a carboxylic acid group at the 4-position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by acidification with dilute hydrochloric acid (HCl) to yield the desired product . This method is known for its efficiency and good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5-Chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell division or signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloroisoquinoline-5-carboxylic acid: Similar structure but with different positioning of the chloro and carboxylic acid groups.
Isoquinoline-4-carboxylic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Quinoline-4-carboxylic acid: Similar core structure but without the isoquinoline framework.
Uniqueness
5-Chloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
CAS No. |
1368270-12-5 |
---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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